Acetic acid, 2-[[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]thio]-
Description
The compound Acetic acid, 2-[[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]thio]- (hereafter referred to as the "target compound") is a sulfur-containing carboxylic acid derivative featuring a 4-chlorophenyl ketone and phenyl-substituted propyl backbone. Key characteristics include:
- Synthesis: Synthesized via a thia-Michael addition reaction, yielding a product with high purity .
- Structural Data: 13C NMR: Peaks at δ 196.33 (ketone C=O), 170.65 (carboxylic acid COOH), and aromatic carbons (δ 128–140 ppm) confirm the core structure . HRMS: [M+H]+ observed at 315.1047 (calculated 315.1049 for C18H18O3S).
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3S/c18-14-8-6-12(7-9-14)15(19)10-16(22-11-17(20)21)13-4-2-1-3-5-13/h1-9,16H,10-11H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJHKTABFYRMPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369521 | |
| Record name | 2-[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]sulfanylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133961-81-6 | |
| Record name | 2-[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]sulfanylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stepwise Procedure
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Chalcone Synthesis
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Thiol Addition to Chalcone
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Reagents : Thioglycolic acid (HS-CH₂-COOH), potassium hydroxide (KOH), and dichloromethane (CH₂Cl₂).
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Procedure :
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The chalcone (1 eq) is dissolved in CH₂Cl₂, followed by dropwise addition of thioglycolic acid (1.2 eq) and KOH (2 eq).
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The mixture is stirred at 25°C for 12–24 hours until completion (monitored by TLC).
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Mechanism : The thiolate anion (generated by KOH) attacks the β-carbon of the α,β-unsaturated ketone, followed by proton transfer and keto-enol tautomerization:
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Work-Up :
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The reaction mixture is washed with 1M HCl to neutralize excess base.
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Organic layers are extracted with CHCl₃, dried over Na₂SO₄, and concentrated.
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Crude product is crystallized from CHCl₃/n-hexane (1:4 v/v).
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Optimization Parameters and Byproduct Mitigation
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Base Strength | KOH (16 M) | Higher base conc. accelerates thiolate formation but risks hydrolysis. |
| Solvent | Dichloromethane | Polar aprotic solvent enhances chalcone solubility. |
| Temperature | 25°C | Elevated temps promote side reactions (e.g., polymerization). |
| Stoichiometry | Thioglycolic acid (1.2 eq) | Excess thiol ensures complete chalcone consumption. |
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Byproducts :
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Di-adducts : Formed from over-addition of thioglycolic acid. Mitigated by strict stoichiometric control.
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Oxidation products : Thioethers may oxidize to sulfoxides. Prevented by conducting reactions under nitrogen.
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Alternative Synthetic Strategies
Michael Addition Using Preformed Thiols
A modified approach involves pre-forming the thiol nucleophile before Michael addition to the chalcone:
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Thiol Preparation :
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Deprotection :
Catalytic Enhancements
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CeCl₃ as Catalyst :
Characterization and Analytical Data
Spectroscopic Confirmation
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¹H NMR (400 MHz, CDCl₃ + DMSO-d₆) :
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δ 10.18 (br s, 1H, -COOH).
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δ 7.25–8.10 (m, 9H, aryl-H).
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δ 4.21 (s, 2H, -S-CH₂-COO-).
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δ 3.85 (d, 2H, J = 6.8 Hz, -CO-CH₂-S-).
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IR (KBr) :
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1720 cm⁻¹ (C=O stretch, acetic acid).
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1685 cm⁻¹ (C=O stretch, ketone).
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2550 cm⁻¹ (-SH stretch, absent in final product).
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Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 64.28 | 64.05 |
| H | 4.30 | 4.25 |
| Cl | 7.23 | 7.18 |
| S | 7.31 | 7.29 |
Industrial-Scale Considerations
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Cost Efficiency : Thioglycolic acid (~$50/kg) and chalcone precursors (~$30/kg) make this route economically viable.
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Purification Challenges : Column chromatography is avoided in favor of crystallization, reducing production costs.
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Environmental Impact : CH₂Cl₂ is replaced with ethyl acetate in scaled-up protocols to meet green chemistry standards.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-[[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]thio]- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the chlorophenyl and phenylpropyl groups contributes to its interaction with biological targets.
Medicine
In medicine, compounds related to acetic acid, 2-[[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]thio]- are investigated for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of acetic acid, 2-[[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]thio]- involves its interaction with molecular targets such as enzymes and receptors. The chlorophenyl group can enhance binding affinity to certain proteins, while the thioether linkage may facilitate interactions with sulfur-containing biomolecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thioacetic Acid Derivatives
The target compound’s structure is compared to three analogs with modifications in substituents or functional groups:
*Note: HRMS data in suggests C18H18O3S, conflicting with the compound’s name; chlorine inclusion is assumed based on nomenclature.
Key Findings:
Replacement of the carboxylic acid with an acetamide group (C20H16ClN5OS) introduces hydrogen-bonding capabilities, which may improve binding to protein targets (e.g., enzymes or receptors) .
Synthetic Efficiency: The target compound’s thia-Michael addition route is more atom-economical than the multi-step coupling required for the triazinoindol-acetamide analog .
Pharmacological Relevance of Chlorophenyl Moieties
The 4-chlorophenyl group is a common pharmacophore in bioactive molecules:
- Levocetirizine Dihydrochloride : A piperazine derivative with a 4-chlorophenyl group used as an antihistamine . While structurally distinct from the target compound, it highlights the role of chlorophenyl groups in modulating receptor interactions.
- Biological Implications : Chlorine’s electron-withdrawing effects enhance metabolic stability and binding affinity in many drug candidates, suggesting the target compound may share these advantages .
Biological Activity
Acetic acid derivatives have garnered attention in pharmacological research due to their diverse biological activities. The compound Acetic acid, 2-[[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]thio]- is particularly notable for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thioether linkage, a phenyl group substituted with chlorine, and an acetic acid moiety, which are critical for its biological activity.
The biological activity of Acetic acid, 2-[[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]thio]- is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Research indicates that the compound exhibits potent inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications .
Anticancer Activity
Several studies have investigated the anticancer properties of this compound:
- Cell Proliferation Inhibition : In vitro studies demonstrated that derivatives containing the thiazolidinone framework exhibited moderate to strong antiproliferative activity against human leukemia cell lines. The compounds were effective in inducing apoptosis and disrupting cell cycle progression .
- Structure-Activity Relationship (SAR) : Variations in the functional groups attached to the thiazolidinone core significantly influenced the anticancer efficacy. For instance, compounds with electron-donating groups at specific positions showed enhanced cytotoxicity .
Aldose Reductase Inhibition
Aldose reductase inhibitors are crucial in managing diabetic complications. The compound has shown significant inhibition of this enzyme, with IC50 values indicating its potency compared to established inhibitors like epalrestat . Molecular docking studies revealed key interactions within the enzyme's active site that contribute to its inhibitory action.
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer (HepG2 cells) | Moderate to strong inhibition | |
| Aldose Reductase Inhibition | Submicromolar IC50 | |
| Cytotoxicity (leukemia cells) | Induces apoptosis |
Case Study 1: Antitumor Efficacy
In a study assessing the anticancer potential of thiazolidinone derivatives, compounds similar to Acetic acid, 2-[[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]thio]- were tested against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxic effects, leading to cell death through apoptosis as confirmed by flow cytometry and LDH assays .
Case Study 2: Diabetes Management
Another investigation focused on the role of aldose reductase inhibitors in preventing diabetic complications. The compound was evaluated alongside other known inhibitors, demonstrating superior efficacy in reducing sorbitol accumulation in diabetic models . This finding highlights its potential use in therapeutic strategies for diabetes management.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare acetic acid, 2-[[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]thio]-?
- Methodological Answer : The compound can be synthesized via nucleophilic thiol-alkylation reactions. For example, reacting a β-keto-thiol intermediate with bromoacetic acid derivatives in the presence of a base (e.g., sodium acetate) under reflux conditions in acetic acid. This approach is analogous to procedures used for structurally related thioacetic acid derivatives .
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the 4-chlorophenyl, phenyl, and thioether moieties.
- High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., 363.1365 Da) validates molecular composition .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (e.g., 254 nm) assess purity (>95% as per CAS data) .
Q. How is the purity of this compound validated in academic research settings?
- Methodological Answer : Purity is quantified using a combination of HPLC (with diode-array detection for UV spectral matching) and elemental analysis. For example, deviations in carbon/hydrogen/nitrogen percentages >0.4% indicate impurities .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Initial screening includes in vitro assays for anti-inflammatory or kinase inhibition activity, given structural similarities to Montelukast (a leukotriene antagonist) and thienoquinolone derivatives (CDK5/p25 inhibitors). Dose-response curves (IC₅₀) in cell-based models are critical .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Contradictions may arise from variations in purity, stereochemistry, or assay conditions. Strategies include:
- Batch Reproducibility Checks : Re-synthesize the compound using validated protocols .
- Strict Assay Standardization : Use positive controls (e.g., Roscovitine for kinase inhibition) and validate results across multiple cell lines .
- Metabolite Profiling : LC-MS/MS to rule out degradation products interfering with activity .
Q. What computational tools are suitable for studying its structure-activity relationship (SAR)?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite predicts binding affinity to targets (e.g., leukotriene receptors or kinases) .
- Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) optimizes geometry and identifies reactive sites (e.g., thioether or ketone groups) for derivative design .
Q. What mechanistic insights can be gained from studying its reactivity under varying pH conditions?
- Methodological Answer : The thioether and β-keto groups are pH-sensitive. Kinetic studies (e.g., UV-Vis spectrophotometry at pH 2–12) track hydrolysis or oxidation. For example, the thioether may oxidize to sulfoxide at pH >10, altering bioactivity .
Q. How can isotopic labeling aid in tracking its metabolic fate in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
